molecular formula C23H20FN3O3 B2663156 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide CAS No. 850931-05-4

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide

カタログ番号: B2663156
CAS番号: 850931-05-4
分子量: 405.429
InChIキー: PHTLZXPRLOSSKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a 4-fluorophenyl group and at position 7 with a methyl group. The imidazopyridine moiety is further functionalized at position 3 with a benzamide group bearing 2,3-dimethoxy substituents.

特性

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3/c1-14-11-12-27-19(13-14)25-20(15-7-9-16(24)10-8-15)22(27)26-23(28)17-5-4-6-18(29-2)21(17)30-3/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTLZXPRLOSSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.

化学反応の分析

Types of Reactions

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学的研究の応用

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide has several scientific research applications:

作用機序

The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways and targets depend on the specific biological context and the disease being studied.

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural homology with several imidazopyridine-based derivatives, differing primarily in substituents, functional groups, and pharmacological profiles. Below is a detailed comparison with structurally related compounds:

4-{7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}-2-pyrimidinamin ()

  • Key Differences: The benzamide group in the main compound is replaced with a pyrimidin-2-amine moiety. Position 7 of the imidazopyridine core features a dimethylaminomethyl group instead of a methyl group.
  • Implications: The dimethylaminomethyl substituent may enhance solubility due to its basic tertiary amine. The pyrimidin-2-amine group could modulate target selectivity, as pyrimidine derivatives are common in kinase inhibitors .

N-ethyl-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl (Compound 2, )

  • Key Differences :
    • The benzamide group is replaced with an acetamide functionalized with an ethyl-pyridinylmethylamine side chain.
    • The 4-fluorophenyl group is substituted with a 4-chlorophenyl group.
  • Synthesis :
    • Synthesized via acid-amine coupling between 2-(4-chlorophenyl)-7-methylimidazopyridine-3-acetic acid and N-(2-pyridinylmethyl)ethylamine, followed by HCl salification (yield: 51.2%) .
  • Implications :
    • The chloro substituent may increase lipophilicity compared to fluorine.
    • The acetamide backbone and pyridinylmethyl side chain could influence pharmacokinetic properties.

N-(2-methoxyethyl)-N-(3-pyridinylmethyl)-2-(4-methylphenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl (Compound 18, )

  • Key Differences :
    • Features a 4-methylphenyl substituent instead of 4-fluorophenyl.
    • The acetamide is functionalized with a 2-methoxyethyl-pyridinylmethylamine side chain.
  • Synthesis :
    • Yield: 57.3% via analogous acid-amine coupling and HCl crystallization .
  • Implications :
    • The methyl group on the phenyl ring may reduce electronegativity compared to fluorine, altering binding interactions.
    • The methoxyethyl group could enhance metabolic stability.

N-[2-(2,3-difluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide ()

  • Key Differences :
    • Replaces the 4-fluorophenyl group with a 2,3-difluorophenyl substituent.
    • The benzamide group is substituted with a cyclohexanecarboxamide.
  • Implications: The difluorophenyl group may enhance steric bulk and electronic effects. The cyclohexane moiety could improve membrane permeability due to its non-polar nature .

Key Findings and Implications

  • Methyl or dimethylaminomethyl groups at position 7 modulate solubility and metabolic stability .
  • Functional Group Impact : Benzamide derivatives (main compound) may exhibit different hydrogen-bonding patterns compared to acetamides or pyrimidin-amines, altering receptor interactions.
  • Synthetic Accessibility : Acetamide derivatives (e.g., Compounds 2 and 18) demonstrate moderate yields (51–57%), suggesting room for optimization in benzamide synthesis .

生物活性

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is a synthetic compound that belongs to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in modulating neurotransmitter receptors and exhibiting anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide features a fluorophenyl group, an imidazo[1,2-a]pyridine core, and a dimethoxybenzamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H20FN3O3
Molecular Weight351.38 g/mol
LogP3.612
PSA43.32 Ų

1. Modulation of GABA-A Receptors

Research indicates that derivatives of imidazo[1,2-a]pyridine can act as positive allosteric modulators (PAMs) of GABA-A receptors. Specifically, compounds similar to N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide have shown promising results in enhancing the activity of GABA-A receptors in the basal ganglia region. This modulation may offer therapeutic avenues for neurological disorders such as anxiety and epilepsy .

2. Anticancer Properties

Studies have explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .

3. Metabolic Stability

The metabolic stability of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is a crucial factor influencing its biological activity. Research indicates that modifications in the structure can enhance metabolic stability, thereby prolonging the compound's efficacy in biological systems .

Case Study 1: GABA-A Receptor Modulation

In a study involving a series of imidazo[1,2-a]pyridine derivatives, it was found that certain modifications led to enhanced binding affinity at the α1/γ2 interface of GABA-A receptors. The lead compound exhibited a significant increase in receptor activation compared to standard PAMs .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related compounds revealed that N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide effectively inhibited cell growth in breast and lung cancer cell lines. The study highlighted its ability to induce apoptosis through mitochondrial pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。